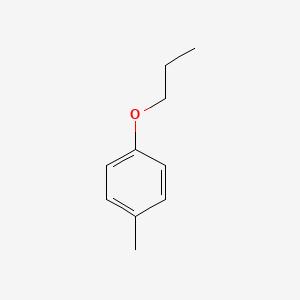

1-Methyl-4-propoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5349-18-8 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-methyl-4-propoxybenzene |

InChI |

InChI=1S/C10H14O/c1-3-8-11-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |

InChI Key |

QLTKVDKXTKKJOX-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C |

Other CAS No. |

5349-18-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-propoxybenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, is an aromatic ether that holds interest in various chemical and pharmaceutical research areas. Its structural features, comprising a substituted benzene (B151609) ring with both a methyl and a propoxy group, give rise to specific physicochemical properties that are pertinent to its potential applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for a scientific audience. While direct biological activity data for this specific compound is limited in publicly accessible literature, this guide also discusses the general reactivity of related aryl ethers and outlines potential areas for future investigation.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory and developmental work.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 212 °C at 760 mmHg[2] |

| Melting Point | Not Applicable (liquid at standard conditions)[2] |

| Density | 0.923 g/cm³[2] |

| Flash Point | 82.7 °C[2] |

| Solubility | Low solubility in water; miscible with many organic solvents. |

| CAS Number | 5349-18-8[1] |

Structural Identifiers:

-

SMILES: CCCOC1=CC=C(C=C1)C[1]

-

InChI: InChI=1S/C10H14O/c1-3-8-11-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Scheme:

Detailed Methodology:

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (B1678582) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C to deprotonate the phenolic hydroxyl group and form the sodium p-cresolate (the alkoxide). The reaction is typically allowed to stir for 30-60 minutes at this temperature.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 1-bromopropane (B46711) dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and maintain it for several hours (typically 4-8 hours) to ensure the completion of the reaction.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining aqueous impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.[4]

Spectroscopic Analysis and Structural Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear as two doublets in the downfield region (typically δ 6.8-7.2 ppm). The protons of the propoxy group will exhibit a triplet for the terminal methyl group (δ ~1.0 ppm), a sextet for the adjacent methylene (B1212753) group (δ ~1.8 ppm), and a triplet for the methylene group attached to the oxygen (δ ~3.9 ppm). The methyl group on the benzene ring will appear as a singlet in the upfield region (δ ~2.3 ppm).

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will resonate in the region of δ 114-157 ppm. The carbons of the propoxy group will appear at approximately δ 10 ppm (CH₃), δ 22 ppm (CH₂), and δ 69 ppm (OCH₂). The methyl carbon on the aromatic ring will be observed around δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (ether): A strong band around 1240 cm⁻¹

-

C-H bending (aromatic, para-disubstituted): A strong band around 820 cm⁻¹

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z = 150. The fragmentation pattern will likely involve the loss of the propyl group (M-43) to give a base peak at m/z = 107, corresponding to the stable p-cresyl cation. Other fragments may arise from further cleavage of the propyl chain.

Reactivity and Stability

This compound is a relatively stable compound under normal laboratory conditions. As an aryl alkyl ether, its reactivity is primarily centered around the ether linkage and the aromatic ring.

-

Ether Cleavage: The C-O bond of the ether can be cleaved under harsh conditions, for instance, by refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield p-cresol and the corresponding propyl halide.

-

Electrophilic Aromatic Substitution: The propoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions. However, since the para position is already occupied by the methyl group, electrophilic attack will predominantly occur at the ortho positions relative to the propoxy group. The methyl group is also an activating, ortho-, para-directing group.

-

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions. The propoxy group is generally stable to mild oxidation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity, metabolic fate, or interactions with cellular signaling pathways of this compound. However, the broader class of alkoxybenzenes has been investigated for various biological effects. For instance, some alkoxybenzene derivatives have been explored for their potential as antimicrobial and anticancer agents.

The metabolism of aryl ethers in humans and other mammals is generally mediated by cytochrome P450 enzymes. Common metabolic pathways include O-dealkylation, leading to the formation of the corresponding phenol (B47542) (p-cresol in this case), and aromatic hydroxylation.

Given the absence of specific data for this compound, the following diagram illustrates a hypothetical signaling pathway that could be investigated for a compound of this class, based on the known activities of other small molecule kinase inhibitors. This is provided as a conceptual framework for future research.

References

Synonyms for 4-propoxytoluene in scientific literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-propoxytoluene, a chemical compound with potential applications in various scientific fields. This document collates available information on its nomenclature, physicochemical properties, and synthesis, aiming to serve as a valuable resource for professionals in research and development.

Nomenclature and Synonyms

4-Propoxytoluene is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms is crucial for exhaustive literature searches and clear communication in scientific contexts. The compound's IUPAC name is 1-methyl-4-propoxybenzene , and its CAS registry number is 5349-18-8 .[1]

A structured summary of its common synonyms is presented below.

| Category | Synonym |

| IUPAC Name | This compound |

| CAS Registry Number | 5349-18-8 |

| Common Synonyms | 4-Propoxytoluene |

| Propyl p-tolyl ether | |

| 1-Propoxy-4-methylbenzene | |

| 4-Methylphenyl propyl ether | |

| p-Tolyl propyl ether | |

| Benzene, 1-methyl-4-propoxy- | |

| Systematic Names | 1-methyl-4-propoxy-benzene |

| 4-methyl-1-propoxybenzene | |

| Other Identifiers | NSC 1187 |

| NSC 95261 |

Physicochemical Properties

Understanding the physicochemical properties of 4-propoxytoluene is fundamental for its application in experimental settings, particularly in drug development where properties like solubility and lipophilicity are critical. The following table summarizes key computed and experimental physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Boiling Point | 212 °C at 760 mmHg | |

| Density | 0.923 g/cm³ | |

| Flash Point | 82.7 °C | |

| LogP (Octanol-Water Partition Coefficient) | 2.78380 | |

| Refractive Index | 1.624 | |

| PSA (Polar Surface Area) | 9.23 Ų | |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

Experimental Protocols: Synthesis of 4-Propoxytoluene

The most common method for the synthesis of 4-propoxytoluene is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (p-cresol in this case) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (a propyl halide).

Reaction Scheme:

Caption: Williamson Ether Synthesis of 4-Propoxytoluene.

Detailed Methodology:

A detailed experimental procedure for the synthesis of propyl-p-tolyl ether (4-propoxytoluene) is described below, adapted from available laboratory protocols.

Materials:

-

p-Cresol

-

25% aqueous sodium hydroxide (B78521) (NaOH)

-

1-Iodopropane

-

Tetrabutylammonium (B224687) bromide (TBAB) - Phase-transfer catalyst

-

Dichloromethane (B109758) (CH₂Cl₂)

-

5% aqueous sodium hydroxide (NaOH)

-

Water

-

Silica (B1680970) gel for column chromatography

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 3.0 mL conical vial equipped with a magnetic spin vane, combine 160 µL of p-cresol and 260 µL of 25% aqueous sodium hydroxide.

-

Addition of Catalyst and Alkyl Halide: To the resulting solution, add a spatula tip of tetrabutylammonium bromide catalyst (less than 10 mg). Following this, add 200 µL of 1-iodopropane.

-

Reaction Conditions: Equip the vial with an air condenser and heat the mixture in a sand bath at 110 °C with vigorous stirring for 45 minutes.

-

Work-up: After the reaction is complete, cool the mixture and extract the organic layer. Wash the organic fraction sequentially with 0.5 mL of 5% sodium hydroxide and 0.5 mL of water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel using dichloromethane as the eluent.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the pure propyl p-tolyl ether.

-

Characterization: The final product can be characterized using infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.

Biological Activity and Drug Development Applications

Currently, there is a notable lack of publicly available scientific literature detailing specific biological activities or direct applications of 4-propoxytoluene in drug development. While the broader class of ethers has been explored in medicinal chemistry, specific quantitative data on the pharmacological effects, toxicity, or signaling pathway modulation by 4-propoxytoluene is not readily found in peer-reviewed journals or patent literature.

Researchers and drug development professionals are encouraged to consider this compound as a novel scaffold or intermediate for the synthesis of new chemical entities. Its physicochemical properties, particularly its moderate lipophilicity (LogP ≈ 2.78), may be of interest in designing molecules with specific permeability characteristics.

Logical Workflow for Investigating Novel Compounds

For researchers interested in exploring the potential of uncharacterized compounds like 4-propoxytoluene, a structured workflow is essential. The following diagram outlines a logical progression from initial characterization to potential preclinical studies.

Caption: A logical workflow for the investigation of novel chemical compounds.

This guide serves as a foundational document on 4-propoxytoluene. Further research is warranted to elucidate its potential biological activities and explore its utility in the development of new therapeutics. The provided synthesis protocol and physicochemical data offer a starting point for such investigations.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1-Methyl-4-propoxybenzene (also known as 4-propoxytoluene). As a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry, a thorough understanding of its physical characteristics is essential for its application in research and development. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and presents a logical workflow for the characterization of this compound.

Introduction

This compound is an aromatic ether that presents as a subject of interest in various chemical and pharmaceutical research domains. Its molecular structure, consisting of a p-tolyl group attached to a propoxy moiety, imparts specific physical characteristics that are crucial for its handling, reaction optimization, and formulation. This guide serves as a centralized resource for the physical property data and relevant experimental methodologies pertaining to this compound.

Physical and Chemical Properties

The physical properties of this compound have been compiled from various chemical data sources. The following table summarizes the key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1] |

| Density | 0.923 g/cm³ | [2] |

| Boiling Point | 212 °C at 760 mmHg | [2] |

| Flash Point | 82.7 °C | [2] |

| Refractive Index | ~1.5215 (estimate) | [2] |

| Melting Point | Not available | |

| Water Solubility | Insoluble (predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 2.78380 | [2] |

Experimental Protocols

The following sections detail the experimental methodologies for the determination of the key physical properties of this compound.

Determination of Density

The density of a liquid organic compound such as this compound can be accurately determined using a pycnometer or a volumetric flask.

Materials:

-

10 mL or 25 mL volumetric flask with stopper

-

Analytical balance (readable to ±0.0001 g)

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (B3395972) (for cleaning and drying)

-

Constant temperature water bath

Procedure:

-

Clean the volumetric flask thoroughly with a suitable solvent like acetone and ensure it is completely dry.

-

Weigh the empty, dry volumetric flask with its stopper on an analytical balance and record the mass (m₁).

-

Fill the flask with distilled water up to the calibration mark. Use a pipette for the final addition to ensure accuracy.

-

Place the flask in a constant temperature water bath (e.g., 20 °C) and allow it to equilibrate for 20-30 minutes.

-

After equilibration, adjust the water level to the mark if necessary, cap the flask, and dry the exterior.

-

Weigh the flask filled with water and record the mass (m₂).

-

Empty the flask, rinse it with acetone, and dry it completely.

-

Fill the flask with the this compound sample up to the calibration mark.

-

Repeat the temperature equilibration process as in step 4.

-

Adjust the liquid level to the mark, cap the flask, dry the exterior, and weigh it. Record the mass (m₃).

Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Where ρ_water is the density of water at the experimental temperature.

Determination of Boiling Point

The boiling point can be determined using a micro-scale method with a Thiele tube.

Materials:

-

Thiele tube

-

High-boiling point mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

This compound sample

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, with the oil level above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

Qualitative Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's behavior in different media.

Materials:

-

Small test tubes

-

This compound sample

-

A range of solvents:

-

Water

-

5% aqueous HCl

-

5% aqueous NaOH

-

5% aqueous NaHCO₃

-

Concentrated H₂SO₄

-

Organic solvents (e.g., ethanol, diethyl ether, acetone, toluene)

-

Procedure:

-

Place approximately 0.1 mL (2-3 drops) of this compound into a small test tube.

-

Add about 3 mL of the solvent to be tested, dropwise, while shaking the tube.

-

Observe whether the sample dissolves completely. A compound is generally considered soluble if it dissolves to the extent of about 3 g per 100 mL of solvent.

-

If the compound is insoluble in water, its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ can indicate its acidic or basic nature.[3][4]

-

Solubility in cold, concentrated sulfuric acid can suggest the presence of functional groups that can be protonated, such as ethers.

-

Record the observations as "soluble," "partially soluble," or "insoluble" for each solvent. Based on its structure as a non-polar aromatic ether, this compound is expected to be insoluble in water and aqueous solutions but soluble in most common organic solvents.[3][5]

Experimental Workflow Visualization

The logical flow for the physical characterization of a liquid organic compound like this compound can be visualized as follows.

Conclusion

This guide has consolidated the key physical properties of this compound and provided standardized, detailed protocols for their experimental determination. The presented data and methodologies are fundamental for the safe and effective use of this compound in laboratory and industrial settings. The structured workflow offers a reliable approach for the physical characterization of this and similar liquid organic compounds, ensuring data accuracy and reproducibility.

References

Spectroscopic Profile of 1-Methyl-4-propoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic ether, 1-methyl-4-propoxybenzene (CAS No. 5349-18-8; Molecular Formula: C₁₀H₁₄O). The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. The data is organized into clear, tabular formats for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.08 | d | 2H | 8.5 | Ar-H (ortho to -CH₃) |

| 6.82 | d | 2H | 8.5 | Ar-H (ortho to -OPr) |

| 3.89 | t | 2H | 6.6 | -O-CH₂ -CH₂-CH₃ |

| 2.29 | s | 3H | - | Ar-CH₃ |

| 1.79 | sextet | 2H | 7.0 | -O-CH₂-CH₂ -CH₃ |

| 1.02 | t | 3H | 7.4 | -O-CH₂-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data

Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 156.9 | Ar-C (para to -CH₃) |

| 129.8 | Ar-C (ortho to -CH₃) |

| 129.5 | Ar-C (ipso to -CH₃) |

| 114.3 | Ar-C (ortho to -OPr) |

| 69.6 | -O-CH₂ -CH₂-CH₃ |

| 22.6 | -O-CH₂-CH₂ -CH₃ |

| 20.4 | Ar-CH₃ |

| 10.5 | -O-CH₂-CH₂-CH₃ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3020 - 2850 | Strong | C-H stretch (aromatic and aliphatic) |

| 1612, 1512 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O-C stretch (asymmetric) |

| 1040 | Strong | C-O-C stretch (symmetric) |

| 815 | Strong | C-H bend (para-disubstituted benzene) |

Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI), 70 eV

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 45 | [M]⁺ (Molecular Ion) |

| 108 | 100 | [M - C₃H₆]⁺ |

| 107 | 95 | [M - C₃H₇]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Utilize a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon environment. A sufficient number of scans and an appropriate relaxation delay should be used to ensure accurate integration of all carbon signals.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Background Spectrum: Record a background spectrum of the clean, empty sample compartment.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the infrared spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Injector: Split/splitless injector at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum to determine the fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on the Solubility of 1-Methyl-4-propoxybenzene in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-methyl-4-propoxybenzene (also known as 4-propoxytoluene). The document is intended for researchers, scientists, and professionals in drug development who require an understanding of the physicochemical properties of this compound for formulation, synthesis, and analytical applications. This guide details the compound's properties, presents its solubility profile in various organic solvents, describes standard experimental protocols for solubility determination, and includes visualizations of key experimental and logical workflows.

Introduction

This compound is an aromatic ether with a molecular structure consisting of a benzene (B151609) ring substituted with a methyl group and a propoxy group at the para positions. Its physicochemical properties, particularly its solubility, are of critical importance in various applications, including its use as a synthetic intermediate, a solvent, and in the development of pharmaceutical formulations. Understanding the solubility of a compound is fundamental in drug discovery and development, as it influences bioavailability, dosage form design, and manufacturing processes.[1]

This compound's relatively non-polar nature dictates its solubility behavior, which is primarily governed by the principle of "like dissolves like." It is generally soluble in organic solvents and has low solubility in water.[2] This guide provides a detailed examination of this behavior, supported by available data and standardized experimental methodologies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | 4-Propoxytoluene, Propyl p-tolyl ether | [3][4] |

| CAS Number | 5349-18-8 | [4] |

| Molecular Formula | C₁₀H₁₄O | [3] |

| Molecular Weight | 150.22 g/mol | [3] |

| Boiling Point | 212 °C at 760 mmHg | [4] |

| Density | 0.923 g/cm³ | [4] |

| Flash Point | 82.7 °C | [4] |

| LogP | 2.78 - 3.5 | [4] |

Solubility Profile

As a non-polar aromatic ether, this compound exhibits high solubility in non-polar and moderately polar organic solvents and is sparingly soluble in highly polar solvents like water. While precise quantitative solubility data (e.g., in g/100 mL at 25 °C) is not extensively published in readily accessible literature, its miscibility with many common organic solvents is widely acknowledged. Miscibility indicates that the solute and solvent can mix in all proportions to form a homogeneous solution.

The following table summarizes the expected solubility of this compound in a selection of common organic solvents, categorized by their relative polarity.

Table 2: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Relative Polarity¹ | Expected Solubility |

| Non-Polar Solvents | |||

| n-Hexane | C₆H₁₄ | 0.009 | Miscible |

| Toluene | C₇H₈ | 0.099 | Miscible |

| Diethyl Ether | C₄H₁₀O | 0.117 | Miscible |

| Moderately Polar Solvents | |||

| Ethyl Acetate | C₄H₈O₂ | 0.228 | Soluble / Miscible |

| Acetone | C₃H₆O | 0.355 | Soluble / Miscible |

| 2-Propanol | C₃H₈O | 0.546 | Soluble / Miscible |

| Ethanol | C₂H₆O | 0.654 | Soluble / Miscible |

| Polar Solvents | |||

| Methanol | CH₄O | 0.762 | Moderately Soluble |

| Water | H₂O | 1.000 | Low Solubility[2] |

¹Relative polarity values are based on the Reichardt dye scale, normalized to water = 1.000 and hexane (B92381) = 0.009.[5][6]

Caption: "Like Dissolves Like" principle for this compound.

Experimental Protocol for Solubility Determination

The determination of thermodynamic or equilibrium solubility is crucial for accurate physicochemical characterization. The Shake-Flask method is widely regarded as the "gold standard" for its reliability and is suitable for determining the solubility of compounds in various solvents.[7][8][9]

The Shake-Flask Method

This method measures the saturation concentration of a solute in a solvent at a constant temperature after a state of equilibrium has been reached.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The excess solid (or liquid phase) is essential to ensure that a saturated solution is formed.[7]

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required may vary depending on the compound and solvent system.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle. To separate the saturated solution from the undissolved solute, either:

-

Centrifuge the vials at a high speed.

-

Filter the supernatant using a syringe filter that is chemically compatible with the solvent.

-

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot gravimetrically or volumetrically with fresh solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC).

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Caption: Workflow for the Shake-Flask method of solubility determination.

Conclusion

This compound is a non-polar compound that demonstrates high solubility and miscibility in a wide range of common organic solvents, a characteristic consistent with the fundamental principle of "like dissolves like." For applications requiring precise solubility values, the Shake-Flask method remains the benchmark experimental protocol, providing reliable equilibrium solubility data. The information and methodologies presented in this guide serve as a critical resource for scientists and researchers in the fields of chemistry and pharmaceutical development, enabling informed decisions in process design, formulation, and synthesis involving this compound.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. CAS 1074-55-1: 1-Methyl-4-propylbenzene | CymitQuimica [cymitquimica.com]

- 3. Benzene, 1-methyl-4-propoxy- | C10H14O | CID 94748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to 1-Methyl-4-propoxybenzene: Synthesis, Properties, and Potential as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, is an aromatic ether with established applications in organic synthesis. While direct biological activities of the compound are not extensively documented, its true potential lies in its role as a versatile precursor for the synthesis of more complex molecules and functional intermediates. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its subsequent conversion into valuable downstream products such as 4-propoxybenzaldehyde (B1265824). The utility of these derivatives as key intermediates in the pharmaceutical and chemical industries highlights the strategic importance of this compound as a foundational building block in research and development.

Chemical and Physical Properties

This compound is a colorless liquid characterized by its aromatic odor. It is an ether where a propoxy group and a methyl group are attached to a benzene (B151609) ring at the para position. Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 5349-18-8 |

| Synonyms | 4-Propoxytoluene, Propyl p-tolyl ether, p-Propoxytoluene |

| Appearance | Colorless liquid |

| Boiling Point | 212 °C at 760 mmHg |

| Density | 0.923 g/cm³ |

| Flash Point | 82.7 °C |

| Refractive Index | ~1.5215 |

| LogP (Octanol/Water) | 3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| SMILES | CCCOC1=CC=C(C=C1)C |

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) (p-cresol) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (1-bromopropane).

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the reaction of p-cresol (B1678582) with 1-bromopropane (B46711) in the presence of a base.

Materials:

-

p-Cresol

-

1-Bromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972) or N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 equivalent).

-

Dissolve the p-cresol in anhydrous acetone or DMF (approximately 3-5 mL per gram of p-cresol).

-

Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. The K₂CO₃ acts as the base to deprotonate the phenol.

-

Add 1-bromopropane (1.1 - 1.2 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature may be used, e.g., 80-100°C) and maintain for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting p-cresol is consumed.

-

After cooling to room temperature, filter the solid potassium carbonate and potassium bromide salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (to remove any unreacted p-cresol), deionized water, and saturated brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a pure, colorless liquid.

Potential Research Applications as a Synthetic Intermediate

While this compound itself is not noted for significant biological activity, its utility is realized in its conversion to functionalized derivatives. These derivatives serve as important intermediates for constructing more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Conversion to 4-Propoxybenzaldehyde

One of the most valuable applications of this compound is its oxidation to 4-propoxybenzaldehyde. Benzaldehyde derivatives are a critical class of intermediates in medicinal chemistry, known for their roles in synthesizing compounds with antifungal, anti-inflammatory, and anticancer properties.[5][6] 4-Propoxybenzaldehyde is used in condensation reactions and as a building block for heterocyclic systems in drug discovery.[1][2]

Experimental Protocol: Oxidation of this compound (Note: This is a representative protocol; specific oxidizing agents and conditions may vary.)

Materials:

-

This compound

-

Oxidizing agent (e.g., Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃), or milder reagents like N-Bromosuccinimide (NBS) for benzylic bromination followed by hydrolysis)

-

Appropriate solvent system (e.g., pyridine (B92270), acetic acid, or a biphasic system)

-

Sodium bisulfite (for quenching)

-

Dichloromethane (B109758) or Ethyl Acetate for extraction

Procedure (using a generic strong oxidant):

-

Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., pyridine or acetic acid) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., KMnO₄, 2.0-3.0 equivalents) portion-wise, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates completion.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the color of the excess oxidant disappears.

-

Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude 4-propoxybenzaldehyde via column chromatography on silica (B1680970) gel or recrystallization.

Conversion to 1-(bromomethyl)-4-propoxybenzene

Benzylic bromination of the methyl group yields 1-(bromomethyl)-4-propoxybenzene, a reactive electrophile. This intermediate is valuable for introducing the 4-propoxybenzyl moiety into various molecular scaffolds via nucleophilic substitution reactions, a common strategy in the synthesis of biologically active compounds.

Conclusion

This compound is a compound of significant interest not for its intrinsic biological activity, but for its role as a versatile and economically important synthetic intermediate. Its straightforward synthesis and the ability to be selectively functionalized at either the benzylic methyl group or the aromatic ring make it a valuable precursor. For researchers in drug discovery and organic synthesis, this compound serves as a key starting material for generating functionalized aromatic building blocks like 4-propoxybenzaldehyde, which are integral to the construction of novel and complex therapeutic agents. Future research may continue to find new applications for the derivatives of this foundational chemical.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene|RUO [benchchem.com]

- 4. 1-(bromomethyl)-4-propoxybenzene CAS#: 2606-58-8 [m.chemicalbook.com]

- 5. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-4-propoxybenzene from p-Cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-methyl-4-propoxybenzene from p-cresol (B1678582). The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and the necessary quantitative data for the successful synthesis and characterization of the target compound.

Introduction

This compound, also known as propyl p-tolyl ether, is an aromatic ether with potential applications in various fields, including as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. The synthesis from readily available p-cresol (4-methylphenol) is an important transformation in organic chemistry. The Williamson ether synthesis provides a straightforward and efficient method for this conversion.

Reaction Mechanism: The Williamson Ether Synthesis

The synthesis of this compound from p-cresol proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction. The mechanism involves two key steps:

-

Deprotonation: The phenolic proton of p-cresol is acidic and is readily deprotonated by a strong base, such as sodium hydroxide (B78521) (NaOH), to form a sodium p-cresolate salt. This salt exists as the p-cresolate anion, a potent nucleophile.

-

Nucleophilic Attack: The p-cresolate anion then acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-iodopropane (B42940) or 1-bromopropane). This results in the displacement of the halide ion and the formation of the desired ether, this compound.

The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous phenoxide solution and the organic propyl halide.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound from p-cresol.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| p-Cresol | C₇H₈O | 108.14 | 160 µL (1.53 mmol) |

| Sodium Hydroxide (25% aq. sol.) | NaOH | 40.00 | 260 µL |

| 1-Iodopropane | C₃H₇I | 169.99 | 200 µL (2.05 mmol) |

| Tetrabutylammonium Bromide | (C₄H₉)₄NBr | 322.37 | < 10 mg |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | As needed |

| Silica (B1680970) Gel | SiO₂ | - | For chromatography |

3.2. Procedure

-

Reaction Setup: In a 3.0 mL conical vial equipped with a magnetic spin vane, combine 160 µL of p-cresol and 260 µL of 25% aqueous sodium hydroxide solution. Stir the mixture thoroughly.

-

Addition of Catalyst and Alkylating Agent: To the resulting solution, add a spatula tip of tetrabutylammonium bromide catalyst (< 10 mg), followed by the addition of 200 µL of 1-iodopropane.[1]

-

Reaction: Equip the vial with an air condenser and heat the reaction mixture in a sand bath at 110°C with vigorous stirring for 45 minutes.[1]

-

Workup:

-

Cool the reaction mixture to room temperature and add approximately 1 mL of diethyl ether.

-

Transfer the mixture to a micro test tube and add 1 mL of water. Mix thoroughly.

-

Separate the organic layer (top layer) and transfer it to a small Erlenmeyer flask.

-

Extract the remaining aqueous layer with an additional 1 mL of diethyl ether and combine the organic layers.

-

Wash the combined organic fractions with 0.5 mL of 5% sodium hydroxide solution, followed by a wash with 0.5 mL of water.[1]

-

-

Purification:

-

Dilute the crude product with 0.5 mL of dichloromethane and purify by column chromatography on silica gel, eluting with dichloromethane.[1]

-

Collect the eluent containing the product in a pre-weighed sample vial.

-

Evaporate the solvent using a sand bath at approximately 80-90°C in a fume hood to obtain the pure product.[1]

-

Data Presentation

4.1. Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| p-Cresol | 108.14 | 1.02 | 202 |

| 1-Iodopropane | 169.99 | 1.75 | 102 |

| This compound | 150.22 | 0.95 | 210 |

4.2. Experimental Data

| Parameter | Value | Reference |

| Yield | 67.84% | [2] |

4.3. Characterization Data for this compound

| Analysis | Data |

| ¹H NMR | Data not explicitly found in a citable format in the search results. |

| ¹³C NMR | Data not explicitly found in a citable format in the search results. |

| IR Spectroscopy | Analysis of the product is consistent with the structure of propyl p-tolyl ether.[2] |

| Mass Spectrometry | Data not explicitly found in a citable format in the search results. |

Visualizations

5.1. Signaling Pathway: Williamson Ether Synthesis

Caption: Reaction mechanism of the Williamson ether synthesis.

5.2. Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from p-cresol via the Williamson ether synthesis is a reliable and well-established method. The provided in-depth guide, including a detailed experimental protocol and workflow, offers researchers and professionals in drug development a clear pathway to obtaining this valuable compound. The use of a phase transfer catalyst is beneficial for achieving a good yield under the specified reaction conditions. Further characterization using modern spectroscopic techniques is recommended to confirm the purity and identity of the final product.

References

1-Methyl-4-propoxybenzene: A Versatile Precursor in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, is an aromatic ether that serves as a valuable precursor in the synthesis of a variety of organic molecules. Its chemical structure, featuring a substituted benzene (B151609) ring, makes it a versatile building block for the introduction of the 4-propoxyphenyl moiety into larger, more complex structures. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols, supported by quantitative data and visualizations to facilitate its application in research and development.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol . A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 5349-18-8 | [1] |

| Boiling Point | 212 °C at 760 mmHg | |

| Density | 0.923 g/cm³ | |

| Flash Point | 82.7 °C | |

| Refractive Index | 1.5215 (estimate) |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, p-cresol (B1678582), to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

p-Cresol

-

1-Bromopropane

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (B3395972) or Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1.0 equivalent) in acetone or DMF.

-

Add powdered sodium hydroxide or potassium hydroxide (1.1 equivalents) and anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromopropane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation to yield a colorless oil.

Expected Yield: While a specific yield for this exact reaction was not found in the searched literature, typical yields for Williamson ether syntheses of similar aromatic ethers are in the range of 70-90%.

This compound as a Precursor in Organic Synthesis

The electron-rich aromatic ring of this compound makes it susceptible to electrophilic aromatic substitution reactions. The propoxy and methyl groups are ortho-, para-directing activators, influencing the regioselectivity of these reactions.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the aromatic ring of this compound, typically leading to the formation of a ketone. This reaction is a key step in the synthesis of various pharmaceutical and agrochemical intermediates.

This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods[2][3].

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Add the solution of this compound dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography on silica (B1680970) gel or by recrystallization.

Expected Products: The major product is expected to be 1-(4-propoxy-2-methylphenyl)ethanone, with the acyl group at the ortho position to the activating methyl group and para to the propoxy group.

Nitration

Nitration of this compound introduces a nitro group onto the aromatic ring, a common transformation in the synthesis of dyes, explosives, and pharmaceutical intermediates. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

This is a general procedure for the nitration of activated aromatic compounds.

Materials:

-

This compound

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

In a flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2.0 equivalents) while cooling in an ice-salt bath.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Slowly add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature between 0 and 10 °C with vigorous stirring.

-

After the addition is complete, continue stirring at the same temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-substituted this compound.

Expected Products: The primary product is expected to be 1-methyl-2-nitro-4-propoxybenzene, due to the directing effects of the methyl and propoxy groups.

Data Presentation

Table 2: Spectroscopic Data for this compound (4-Propoxytoluene)

| Data Type | Values | Reference |

| ¹H NMR (CDCl₃) | δ 7.08 (d, 2H), 6.82 (d, 2H), 3.89 (t, 2H), 2.29 (s, 3H), 1.79 (sext, 2H), 1.02 (t, 3H) | [4] |

| ¹³C NMR (CDCl₃) | δ 156.8, 130.1, 129.8, 114.5, 69.6, 22.7, 20.5, 10.6 | [4] |

| MS (m/z) | 150 (M+), 108, 107 | [1] |

Visualizations

Synthesis of this compound

Caption: Williamson ether synthesis of this compound.

Key Reactions of this compound

Caption: Electrophilic aromatic substitution reactions.

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. Its preparation via the robust Williamson ether synthesis and its reactivity in key electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and nitration, make it a valuable building block for the construction of more complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. The detailed protocols and data provided in this guide are intended to support researchers in the effective utilization of this versatile compound in their synthetic endeavors. Further exploration of its reactivity and applications is warranted to fully exploit its synthetic potential.

References

The Discovery and History of 1-Methyl-4-propoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Methyl-4-propoxybenzene is a colorless liquid with the molecular formula C₁₀H₁₄O. It belongs to the class of alkyl aryl ethers, characterized by an ether linkage connecting a propyl group and a p-tolyl group. The compound is of interest to researchers and chemists for its role as a building block in the synthesis of more complex organic molecules. This guide delves into the historical context of its synthesis, its key physical and chemical properties, and detailed methodologies for its preparation in a laboratory setting.

Historical Context and Discovery

The exact date and discoverer of this compound are not explicitly documented in readily accessible historical records. However, its synthesis falls squarely within the scope of the Williamson ether synthesis , a groundbreaking reaction developed by Alexander Williamson in 1850. This reaction provided a general and reliable method for the preparation of both symmetrical and unsymmetrical ethers.

The Williamson synthesis involves the reaction of an alkoxide with an alkyl halide. In the context of this compound, this would involve the reaction of a p-cresolate salt with a propyl halide or a propoxide with a p-tolyl halide. Given the widespread adoption of the Williamson ether synthesis throughout the latter half of the 19th century for the creation of novel ethers, it is highly probable that this compound was first synthesized during this period as a straightforward application of this new and powerful synthetic tool.

The logical progression of organic chemistry research in the late 19th and early 20th centuries involved the systematic synthesis and characterization of homologous series of compounds to understand the relationship between structure and properties. The preparation of various alkyl ethers of common phenols like cresol (B1669610) would have been a standard investigation.

Caption: A timeline illustrating the key developments leading to the probable first synthesis of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, purification, and use in further chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Boiling Point | 212 °C at 760 mmHg | [2] |

| Density | 0.923 g/cm³ | [2] |

| Flash Point | 82.7 °C | [2] |

| Refractive Index | 1.5215 (estimate) | |

| LogP | 2.78380 | |

| CAS Number | 5349-18-8 | [1] |

Experimental Protocols

The primary method for the synthesis of this compound is the Williamson ether synthesis. Two viable pathways are presented below.

Pathway A: Reaction of p-Cresol with a Propyl Halide

This is the more common and generally preferred route due to the higher reactivity of primary alkyl halides compared to aryl halides.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-4-propoxybenzene via Williamson Ether Synthesis

Abstract

This document provides a detailed protocol for the synthesis of 1-Methyl-4-propoxybenzene, also known as 4-propoxytoluene, utilizing the Williamson ether synthesis. This method involves the reaction of 4-methylphenol with a propyl halide in the presence of a base. The protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

The Williamson ether synthesis is a robust and widely used method for preparing symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][2] This application note details the synthesis of this compound from 4-methylphenol and 1-bromopropane (B46711), using sodium hydroxide (B78521) as the base.

Reaction and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of this compound

CH₃-C₆H₄-OH + CH₃CH₂CH₂Br + NaOH → CH₃-C₆H₄-O-CH₂CH₂CH₃ + NaBr + H₂O

The mechanism involves two key steps:

-

Deprotonation: The hydroxide ion (from NaOH) deprotonates the hydroxyl group of 4-methylphenol to form a more nucleophilic sodium 4-methylphenoxide.

-

Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of 1-bromopropane in an SN2 fashion, leading to the formation of this compound and sodium bromide as a byproduct.[3][4]

Materials and Methods

3.1. Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Supplier |

| 4-Methylphenol (p-cresol) | CH₃C₆H₄OH | 108.14 | 10.81 g (0.1 mol) | Sigma-Aldrich |

| 1-Bromopropane | CH₃CH₂CH₂Br | 122.99 | 14.76 g (12.3 mL, 0.12 mol) | Alfa Aesar |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 4.80 g (0.12 mol) | Merck |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | VWR |

| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | 50 mL | In-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Acros Organics |

3.2. Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 4.80 g (0.12 mol) of sodium hydroxide in 100 mL of 95% ethanol.

-

Addition of 4-Methylphenol: To the stirred solution, add 10.81 g (0.1 mol) of 4-methylphenol. Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the sodium phenoxide.

-

Addition of 1-Bromopropane: Add 14.76 g (12.3 mL, 0.12 mol) of 1-bromopropane dropwise from the dropping funnel over a period of 30 minutes.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 2-3 hours.[5][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of cold distilled water.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with 50 mL of 5% sodium hydroxide solution to remove any unreacted 4-methylphenol, followed by 50 mL of brine.[7]

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.[1]

-

Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Physical and Chemical Data of Reactants and Product

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| 4-Methylphenol | 108.14 | 202 | 1.034 | 106-44-5 |

| 1-Bromopropane | 122.99 | 71 | 1.35 | 106-94-5 |

| This compound | 150.22 | 212 | 0.923 | 5349-18-8[8][9] |

Visualization of Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive and can cause severe burns.

-

1-Bromopropane and diethyl ether are flammable and volatile. Avoid open flames and sparks.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

The final product, this compound, can be characterized by its physical properties (boiling point, refractive index) and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion

The Williamson ether synthesis is an effective method for the preparation of this compound. The protocol described herein is straightforward and provides a good yield of the desired product. This method is scalable and can be adapted for the synthesis of other alkyl aryl ethers.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. brainly.com [brainly.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. homework.study.com [homework.study.com]

- 8. Benzene, 1-methyl-4-propoxy- | C10H14O | CID 94748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS # 5349-18-8, 1-Methyl-4-Propoxy-Benzene: more information. [ww.chemblink.com]

Application Notes and Protocols for the Synthesis of 1-Methyl-4-propoxybenzene via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-methyl-4-propoxybenzene, also known as 4-propoxytoluene, from 1-bromopropane (B46711) and 4-methylphenol (p-cresol). The described method is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This protocol is designed for laboratory-scale synthesis and offers guidance on reaction setup, monitoring, product isolation, purification, and characterization.

Introduction

This compound is an aromatic ether with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The Williamson ether synthesis is an S_N2 reaction involving the nucleophilic substitution of a halide by an alkoxide ion.[1][2] In this specific application, the sodium salt of 4-methylphenol (sodium 4-methylphenoxide) is reacted with 1-bromopropane to yield the desired ether product. This method is favored for its versatility and the relatively mild reaction conditions required.

Chemical Reaction and Mechanism

The overall reaction is as follows:

4-Methylphenol + 1-Bromopropane → this compound + Sodium Bromide

The reaction proceeds in two main steps:

-

Deprotonation of 4-methylphenol: A strong base, such as sodium hydroxide (B78521) (NaOH), is used to deprotonate the hydroxyl group of 4-methylphenol, forming the more nucleophilic sodium 4-methylphenoxide.

-

Nucleophilic attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion in an S_N2 reaction to form the ether linkage.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 4-Methylphenol (p-cresol) | C₇H₈O | 108.14 | 5.41 g (50 mmol) | ≥99% |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.20 g (55 mmol) | ≥97% |

| 1-Bromopropane | C₃H₇Br | 122.99 | 7.38 g (60 mmol) | ≥99% |

| Ethanol (B145695) (solvent) | C₂H₅OH | 46.07 | 100 mL | Anhydrous |

| Diethyl ether (for extraction) | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |

| 5% Sodium Hydroxide solution | NaOH(aq) | - | As needed | - |

| Saturated Sodium Chloride solution (brine) | NaCl(aq) | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.41 g (50 mmol) of 4-methylphenol in 100 mL of anhydrous ethanol.

-

Carefully add 2.20 g (55 mmol) of sodium hydroxide pellets to the solution. Stir the mixture at room temperature until the sodium hydroxide is completely dissolved, forming the sodium 4-methylphenoxide.

-

-

Addition of Alkyl Halide:

-

To the stirred solution of sodium 4-methylphenoxide, add 7.38 g (60 mmol) of 1-bromopropane dropwise using a dropping funnel.

-

Once the addition is complete, attach a reflux condenser to the flask.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

To the resulting residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with 3 x 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with 2 x 30 mL of 5% sodium hydroxide solution to remove any unreacted 4-methylphenol.

-

Wash the organic layer with 2 x 30 mL of saturated sodium chloride solution (brine).

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Data Presentation

Reactant and Product Information:

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 4-Methylphenol | 108.14 | 1.034 | 202 |

| 1-Bromopropane | 122.99 | 1.354 | 71 |

| This compound | 150.22 | 0.938 | 210-212 |

Expected Yield:

| Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| 7.51 | (To be determined experimentally) | (To be determined experimentally) |

Note: The percent yield can be calculated as: (Actual Yield / Theoretical Yield) x 100%. Yields for Williamson ether synthesis can range from 50-95% in a laboratory setting.[1]

Spectroscopic Data for this compound:

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~6.8-7.1 (m, 4H, aromatic protons), 3.8-4.0 (t, 2H, -OCH₂-), 2.2-2.3 (s, 3H, Ar-CH₃), 1.7-1.9 (m, 2H, -CH₂-CH₃), 0.9-1.1 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~157 (Ar-C-O), 130 (Ar-C-CH₃), 129 (Ar-C-H), 114 (Ar-C-H), 70 (-OCH₂-), 22 (-CH₂-), 20 (Ar-CH₃), 10 (-CH₃) |

| IR (neat) | ~3050-3000 cm⁻¹ (aromatic C-H stretch), ~2960-2850 cm⁻¹ (aliphatic C-H stretch), ~1610, 1510 cm⁻¹ (aromatic C=C stretch), ~1240 cm⁻¹ (aryl-O-alkyl C-O stretch) |

| Mass Spectrometry (EI) | m/z 150 (M⁺), 107 (M⁺ - C₃H₇), 91 |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Williamson ether synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Safety Precautions

-

4-Methylphenol (p-cresol): Toxic and corrosive. Avoid contact with skin and eyes.

-

1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause damage to organs through prolonged or repeated exposure.[4] Handle in a well-ventilated fume hood.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Diethyl Ether: Extremely flammable. Handle away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this experiment. All procedures should be carried out in a well-ventilated laboratory fume hood.

References

Application Notes and Protocols for the Analytical Identification of 1-Methyl-4-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and analysis of 1-Methyl-4-propoxybenzene, a key aromatic ether. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate and reproducible results in research and quality control settings.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for identification.

Experimental Protocol

Sample Preparation: Prepare a 100 ppm stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or hexane. From the stock solution, prepare a series of calibration standards ranging from 1 ppm to 20 ppm. For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.

Instrumentation: A standard GC-MS system equipped with a capillary column is suitable for this analysis.

GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |

| Mass Spectrometer | |